Hosenkoside C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

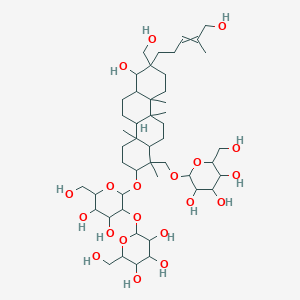

2-[[2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-(5-hydroxy-4-methylpent-3-enyl)-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O20/c1-23(17-49)7-6-12-48(21-53)16-15-46(4)24(40(48)62)8-9-29-44(2)13-11-30(45(3,28(44)10-14-47(29,46)5)22-63-41-37(60)34(57)31(54)25(18-50)64-41)67-43-39(36(59)33(56)27(20-52)66-43)68-42-38(61)35(58)32(55)26(19-51)65-42/h7,24-43,49-62H,6,8-22H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMUCGXWCKWHRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1(CCC2(C(C1O)CCC3C2(CCC4C3(CCC(C4(C)COC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)CO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

979.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hosenkoside C: A Technical Guide to its Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hosenkoside C is a naturally occurring baccharane glycoside, a class of triterpenoid (B12794562) saponins (B1172615), that has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural source, and detailed methodologies for its isolation and the evaluation of its biological activities. While specific quantitative data for the pure compound is limited in publicly available literature, this document outlines the established experimental frameworks for its study.

Discovery and Natural Source

This compound was discovered as part of a series of baccharane glycosides, designated Hosenkosides A through O, isolated from the seeds of Impatiens balsamina Linn., commonly known as garden balsam.[1] This plant has a history of use in traditional medicine, and its seeds are a rich source of these complex triterpenoid saponins. The chemical structure of this compound has been elucidated as a baccharane-type triterpenoid glycoside with the molecular formula C48H82O20 and a molecular weight of 979.15 g/mol .

Data Presentation

Quantitative data for the yield of this compound from its natural source and its specific bioactivities are not extensively reported in peer-reviewed literature. The following tables are presented as templates for researchers to systematically record their findings based on the experimental protocols provided in this guide.

Table 1: Illustrative Quantitative Yield of this compound from Impatiens balsamina Seeds

| Parameter | Value | Unit | Notes |

| Starting Material (Dry Weight) | 1000 | g | Dried and powdered seeds of Impatiens balsamina |

| Crude Methanolic Extract | [e.g., 150] | g | - |

| n-Butanol Soluble Fraction | [e.g., 30] | g | - |

| Purified this compound | [e.g., 100] | mg | Yield after chromatographic purification |

| Percentage Yield | e.g., 0.01 | % | (Weight of Purified this compound / Dry Weight of Starting Material) x 100 |

Note: The values presented are hypothetical and for illustrative purposes only. Actual yields will vary depending on the specific extraction and purification conditions.

Table 2: Illustrative In Vitro Antioxidant Activity of this compound

| Assay | Test Concentration Range (µg/mL) | IC50 (µg/mL) | Positive Control | IC50 of Positive Control (µg/mL) |

| DPPH Radical Scavenging | [e.g., 1-200] | [e.g., 75] | Ascorbic Acid | [e.g., 10] |

| ABTS Radical Scavenging | [e.g., 1-200] | [e.g., 60] | Trolox | [e.g., 8] |

Note: The IC50 values are hypothetical and should be determined experimentally.

Table 3: Illustrative In Vitro Anti-inflammatory Activity of this compound

| Assay | Cell Line | Test Concentration Range (µM) | IC50 (µM) | Positive Control | IC50 of Positive Control (µM) |

| Nitric Oxide (NO) Production Inhibition | RAW 264.7 | [e.g., 1-100] | [e.g., 25] | Dexamethasone (B1670325) | [e.g., 0.1] |

| TNF-α Production Inhibition | RAW 264.7 | [e.g., 1-100] | [e.g., 30] | Dexamethasone | [e.g., 0.05] |

| IL-6 Production Inhibition | RAW 264.7 | [e.g., 1-100] | [e.g., 40] | Dexamethasone | [e.g., 0.08] |

Note: The IC50 values are hypothetical and should be determined experimentally.

Experimental Protocols

Isolation and Purification of this compound from Impatiens balsamina Seeds

This protocol is based on established methods for the isolation of hosenkosides.

a. Extraction:

-

Grind dried seeds of Impatiens balsamina to a fine powder.

-

Suspend the powdered seeds in 80% methanol (B129727) (1:10 w/v).

-

Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

-

Repeat the extraction process on the plant residue two more times.

-

Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.

b. Liquid-Liquid Partitioning:

-

Suspend the crude extract in deionized water.

-

Successively partition the aqueous suspension with equal volumes of n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Collect the n-butanol fraction, which is enriched with saponins like this compound.

-

Evaporate the n-butanol fraction to dryness.

c. Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography:

-

Dissolve the dried n-butanol fraction in a minimal amount of methanol.

-

Adsorb the sample onto a small amount of silica gel.

-

Pack a silica gel column with chloroform.

-

Load the adsorbed sample onto the column.

-

Elute the column with a gradient of chloroform-methanol-water (e.g., starting from 90:10:1 to 60:40:4).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Pool the fractions containing this compound.

-

-

Reversed-Phase HPLC:

-

Further purify the pooled fractions using a C18 reversed-phase HPLC column.

-

Use a mobile phase gradient of acetonitrile (B52724) and water.

-

Monitor the elution profile with a UV detector (e.g., at 205 nm).

-

Collect the peak corresponding to this compound.

-

Confirm the purity and structure using Mass Spectrometry and NMR.

-

In Vitro Antioxidant Activity Assays

a. DPPH Radical Scavenging Assay: [2]

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare a series of dilutions of this compound in methanol.

-

In a 96-well plate, add 100 µL of each this compound dilution.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Use ascorbic acid as a positive control.

-

Calculate the percentage of inhibition and determine the IC50 value.

b. ABTS Radical Scavenging Assay: [2]

-

Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add 20 µL of each this compound dilution to 180 µL of the diluted ABTS•+ solution.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Use Trolox as a positive control.

-

Calculate the percentage of inhibition and determine the IC50 value.

In Vitro Anti-inflammatory Activity Assays

a. Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated Macrophages: [3]

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.

-

Use a known anti-inflammatory agent like dexamethasone as a positive control.

-

Calculate the percentage of NO production inhibition and determine the IC50 value.

b. Pro-inflammatory Cytokine (TNF-α, IL-6) Production Inhibition Assay: [3]

-

Follow steps 1-5 of the NO production inhibition assay.

-

Quantify the levels of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Use a known anti-inflammatory agent like dexamethasone as a positive control.

-

Calculate the percentage of cytokine production inhibition and determine the IC50 values.

Mandatory Visualization

Caption: Workflow for the Isolation of this compound.

Caption: Workflow for In Vitro Anti-inflammatory Assays.

Caption: Hypothetical Inhibition of the NF-κB Signaling Pathway by this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Hosenkoside C

This technical guide provides a comprehensive overview of this compound, a baccharane glycoside with significant therapeutic potential. The document details its physicochemical properties, experimental protocols for its isolation and analysis, and insights into its biological activities and potential mechanisms of action.

Core Physicochemical Data

This compound is a triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Impatiens balsamina.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄₈H₈₂O₂₀ | [3] |

| Molecular Weight | 979.15 g/mol | [2][4] |

| CAS Number | 156764-83-9 | [3] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in DMSO, methanol, and ethanol | [1][2] |

Experimental Protocols

The isolation of this compound is a multi-step process involving extraction and chromatographic purification.[1]

-

Preparation of Plant Material : The dried seeds of Impatiens balsamina are ground into a powder to increase the surface area for extraction.[5][6]

-

Solvent Extraction : The powdered seeds are subjected to hot reflux extraction with 70% ethanol.[5][6]

-

Liquid-Liquid Partitioning : The crude extract is suspended in water and then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound and other baccharane glycosides are typically enriched in the n-butanol fraction.[1]

-

Chromatographic Purification :

-

Column Chromatography : The n-butanol fraction is subjected to silica (B1680970) gel column chromatography, with a gradient elution system (e.g., chloroform-methanol-water) to separate the compounds.[1]

-

High-Performance Liquid Chromatography (HPLC) : Preparative reversed-phase HPLC (RP-HPLC) on a C18 column is used for the final purification of this compound.[1][6]

-

This protocol is designed to determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).[3][][8]

-

Cell Culture : RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[8]

-

Cell Treatment : Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[8]

-

Nitric Oxide (NO) Production Assay : The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.[3][]

-

Cytokine Production Assay (ELISA) : The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using specific ELISA kits.[3][8]

Biological Activities and Signaling Pathways

This compound has demonstrated a range of promising pharmacological activities.

| Biological Activity | Description |

| Anti-inflammatory | This compound significantly suppresses the production of pro-inflammatory cytokines (IL-6, IL-1β) and nitric oxide (NO) in LPS-stimulated cells.[3][] |

| Antioxidant | Its triterpenoid structure allows it to scavenge free radicals, thereby reducing oxidative stress.[1][] |

| Cardioprotective | It may help regulate blood pressure by promoting vasodilation and improving endothelial function. There is also preliminary evidence to suggest it could help reduce the formation of arterial plaque.[1][] |

While the precise molecular mechanisms of this compound are still under investigation, the anti-inflammatory effects of related saponins (B1172615) are often mediated through the modulation of key signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway.[3]

Visualizations

Caption: Workflow for evaluating the anti-inflammatory effects of this compound.

Caption: A simplified diagram of a putative MAPK signaling pathway.

References

Hosenkoside C: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hosenkoside C is a naturally occurring baccharane glycoside, a type of triterpenoid (B12794562) saponin (B1150181), isolated from the seeds of Impatiens balsamina[1]. This plant has a history of use in traditional medicine, and its chemical constituents are of growing interest for their potential pharmacological activities. This compound, in particular, has demonstrated notable antioxidant and anti-inflammatory properties in preclinical studies, suggesting its potential as a lead compound for drug development. This technical guide provides a detailed overview of the physicochemical properties of this compound, experimental protocols for its study, and insights into its biological mechanisms of action.

Physicochemical Properties

This compound is a complex molecule with the chemical formula C₄₈H₈₂O₂₀[1]. It presents as a white to off-white solid and is classified as a baccharane glycoside[1]. While a specific melting point has not been definitively reported in publicly available literature, its solid nature is consistently noted.

Table 1: Physicochemical Characteristics of this compound

| Property | Value | Source |

| Molecular Formula | C₄₈H₈₂O₂₀ | [1] |

| Molecular Weight | 979.15 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| CAS Number | 156764-83-9 | [2] |

| Class | Baccharane Glycoside (Triterpenoid Saponin) | [1] |

Solubility

This compound exhibits solubility in polar organic solvents. For in vitro studies, it is soluble in Dimethyl Sulfoxide (DMSO), methanol, and ethanol[1]. For in vivo applications, specific solvent systems are required to achieve adequate bioavailability.

Table 2: Solubility of this compound

| Solvent/System | Solubility | Application | Source |

| DMSO | Soluble | In vitro assays | [3] |

| Methanol | Soluble | In vitro assays, Extraction | [1] |

| Ethanol | Soluble | In vitro assays, Extraction | [1] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | In vivo studies | [4] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | In vivo studies | [4] |

Spectral Data

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While detailed spectral data from the original isolation studies are not widely available, the characteristic features can be inferred from the analysis of closely related baccharane glycosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3400 (broad) | O-H | Stretching |

| ~2900 | C-H | Stretching |

| 1680-1640 | C=C | Stretching |

| 1100-1000 | C-O | Stretching |

Mass Spectrometry (MS)

High-resolution mass spectrometry is crucial for confirming the molecular formula of this compound. Tandem MS (MS/MS) provides valuable information about its structure through fragmentation analysis. A key diagnostic ion for the Hosenkol C type aglycone has been observed at an m/z of 381 in positive ion mode[1].

Experimental Protocols

Isolation and Purification of this compound from Impatiens balsamina Seeds

The following protocol outlines a general procedure for the extraction and purification of this compound.

Methodology:

-

Extraction: Dried and powdered seeds of Impatiens balsamina are subjected to reflux extraction with 70% ethanol[]. The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract containing a mixture of hosenkosides.

-

Purification: The crude extract is then subjected to a series of chromatographic separations. This typically involves liquid-liquid partitioning (e.g., with n-butanol to enrich the saponin fraction), followed by silica gel column chromatography and a final purification step using preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column[2][6].

In Vitro Anti-inflammatory Activity Assay

Objective: To determine the effect of this compound on the production of inflammatory mediators in macrophages.

Cell Line: RAW 264.7 murine macrophages.

Methodology:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Quantification of Nitric Oxide (NO): After 24 hours of incubation, collect the cell culture supernatant. Determine the concentration of nitrite (B80452) (a stable metabolite of NO) using the Griess reagent assay[7].

-

Quantification of Pro-inflammatory Cytokines: Measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits[3].

References

- 1. benchchem.com [benchchem.com]

- 2. Baccharane glycosides from seeds of Impatiens balsamina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Hosenkoside C: A Technical Overview for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical guide on Hosenkoside C, a significant baccharane glycoside isolated from the seeds of Impatiens balsamina.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, and outlining a path for future research into its biological activities.

Core Chemical Identifiers

A clear and unambiguous identification of this compound is critical for research and development. The compound is registered under the following identifiers:

| Identifier | Value |

| CAS Number | 156764-83-9[1][][3][4][5][6] |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(1R,2S,4aR,4bR,6aS,7R,8R,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-[(Z)-5-hydroxy-4-methylpent-3-enyl]-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[][6] |

| Molecular Formula | C48H82O20[][3][4] |

| Molecular Weight | 979.16 g/mol [4] |

| Synonyms | HosenkosideC, HY-N2251, AKOS037515120, AC-34211, CS-0019576[] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for designing experimental protocols and formulation studies.

| Property | Value/Description |

| Appearance | White to off-white solid[1] |

| Purity | Typically >98%[][4] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL)[1][] |

| Storage | Recommended at -20°C, sealed, and protected from moisture and light. For solutions in solvent, -80°C for up to 6 months is advised.[1] |

Biological Context and Potential

This compound is a triterpenoid (B12794562) saponin (B1150181) isolated from Impatiens balsamina, a plant with a history in traditional medicine.[][7] Preliminary research and the activities of related compounds from the same plant suggest several areas of therapeutic interest. Extracts from Impatiens balsamina have demonstrated immunomodulatory properties, and other triterpenoidal glycosides have shown inhibitory effects on nitric oxide (NO) production in vitro, indicating potential anti-inflammatory activity.[7] Furthermore, this compound has been noted for its potential to regulate blood pressure by relaxing blood vessels and improving endothelial function.[] Its potent antioxidant properties are attributed to its triterpenoid structure, enabling it to scavenge free radicals and reduce oxidative stress.[]

Proposed Experimental Workflow for Investigating this compound

The following diagram outlines a logical workflow for the systematic investigation of the biological activities of this compound, from initial screening to more in-depth mechanistic studies.

Caption: A proposed experimental workflow for the biological evaluation of this compound.

Potential Signaling Pathway Involvement

Based on the known activities of triterpenoid saponins (B1172615) and extracts from Impatiens balsamina, a hypothetical signaling pathway that could be modulated by this compound in the context of inflammation is presented below. This serves as a starting point for mechanistic investigations.

Caption: A hypothetical signaling pathway for the anti-inflammatory action of this compound.

Methodological Considerations for Future Research

To build upon the existing knowledge, detailed experimental protocols are required. While specific studies on this compound are limited, methodologies for assessing related compounds provide a robust framework.

Structural Elucidation: The structural determination of the aglycone of this compound, known as Hosenkol C, was achieved through acidic hydrolysis to cleave the glycosidic bonds.[7] Subsequent analysis of Hosenkol C and the parent glycoside relied on one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Future Directions: A significant opportunity exists for dedicated research into the specific biological activities of this compound. The current scientific literature lacks detailed, evidence-based studies on its direct anti-inflammatory and antioxidant properties.[7] Future investigations should focus on quantifying its ability to inhibit pro-inflammatory cytokine production, attenuate nitric oxide generation, and elucidate its mechanisms of free radical scavenging and modulation of endogenous antioxidant enzyme systems.[7] Such research is crucial to validate the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. CAS 156764-83-9 | this compound [phytopurify.com]

- 4. This compound | 156764-83-9 | INDOFINE Chemical Company [indofinechemical.com]

- 5. This compound | CAS:156764-83-9 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 7. This compound | Benchchem [benchchem.com]

Hosenkoside C Saponin: A Technical Guide to its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hosenkoside C, a baccharane-type triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Impatiens balsamina, has emerged as a compound of significant interest in pharmacological research.[1][2] This technical guide provides a comprehensive overview of the known biological activities of this compound, focusing on its anti-inflammatory, antioxidant, cardioprotective, and potential antineoplastic properties. Detailed experimental protocols for assessing its bioactivity are provided, alongside a summary of quantitative data and visual representations of key signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

This compound is a member of the hosenkoside family of baccharane glycosides, which are natural compounds primarily sourced from Impatiens balsamina seeds.[2][3] Structurally, it is characterized by a tetracyclic triterpene aglycone linked to sugar moieties, a feature that contributes to its diverse biological functions.[1][4] While research into the hosenkoside family is ongoing, this compound has demonstrated a range of promising pharmacological effects, positioning it as a valuable candidate for therapeutic development. This document synthesizes the current scientific literature to provide an in-depth resource for professionals in the field.

Key Biological Activities

This compound exhibits several potent biological activities, with the most significant evidence supporting its roles as an anti-inflammatory, antioxidant, and cardioprotective agent. Preliminary data also suggests potential anticancer effects, although this area requires more direct investigation.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties.[1][3] Studies using in vitro models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, have shown that it can effectively suppress the production of key pro-inflammatory mediators.[3][] This includes a marked reduction in nitric oxide (NO) and pro-inflammatory cytokines like Interleukin-6 (IL-6) and Interleukin-1 beta (IL-1β).[3][] The mechanism is believed to involve the inhibition of critical inflammatory signaling cascades, such as the NF-κB pathway.[6]

Antioxidant Properties

The potent antioxidant activity of this compound is attributed to its triterpenoid structure, which includes the presence of hydroxyl groups.[1][] These structural features enable the compound to act as an effective scavenger of free radicals.[1][] By neutralizing reactive oxygen species (ROS), this compound helps to mitigate oxidative stress, a key pathological factor in numerous diseases, thereby offering protection to cells and tissues from oxidative damage.[1][]

Cardioprotective Potential

Preliminary evidence suggests that this compound may confer cardiovascular benefits.[1][3][] It has been shown to contribute to the regulation of blood pressure by promoting the relaxation of blood vessels (vasodilation) and enhancing endothelial function.[1][] Furthermore, there are indications that this compound could help reduce the formation of arterial plaque, suggesting a potential role in the prevention of atherosclerosis.[1][]

Antineoplastic Activity (Preliminary)

The potential of this compound as an anticancer agent is primarily inferred from studies on plant extracts containing the compound.[1] For instance, extracts from Sanghuangporus vaninii and Semen Impatientis (seeds of Impatiens balsamina), which contain this compound, have been shown to inhibit the proliferation of colon cancer (SW480) cells and induce apoptosis in human prostate cancer cells.[1] These effects may be mediated through the inhibition of the AKT and ERK pathways.[1] However, direct studies on the effects of isolated this compound on cancer cell lines are limited, and this remains a critical area for future investigation.[1]

Quantitative Data Summary

The following table summarizes the key findings from experimental studies on the biological activities of this compound and related extracts.

| Biological Activity | Experimental Model | Key Findings |

| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells | Significantly suppressed the production of pro-inflammatory cytokines (IL-6, IL-1β) and nitric oxide (NO).[3][] |

| Antioxidant | In vitro free radical scavenging assays | Possesses potent antioxidant properties attributed to its triterpenoid structure.[1][] |

| Cardioprotective | Not specified in detail | May regulate blood pressure by promoting vasodilation and enhancing endothelial function; may reduce arterial plaque formation.[1][] |

| Antineoplastic | SW480 (colon cancer) cells (extract study) | Extracts containing this compound inhibited proliferation, induced apoptosis, and caused cell cycle arrest at the G2/M phase.[1] |

| Antineoplastic | Prostate Cancer Cells (extract study) | Extracts containing this compound induced apoptosis and caused cell cycle arrest at the G1 phase, potentially via AKT/ERK pathway inhibition.[1] |

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are mediated through the modulation of specific intracellular signaling pathways.

NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are likely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. In resting cells, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκBα.[6] Inflammatory stimuli like LPS trigger the degradation of IκBα, allowing NF-κB to translocate to the nucleus, where it promotes the transcription of pro-inflammatory genes. This compound is hypothesized to prevent this translocation, thereby suppressing inflammation.[6]

References

Hosenkoside C: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hosenkoside C, a baccharane glycoside isolated from the seeds of Impatiens balsamina, has emerged as a compound of significant interest for its potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological properties, with a focus on its anti-inflammatory, antioxidant, and cardioprotective effects. Due to the limited availability of specific quantitative data for this compound, this document incorporates comparative data from structurally related compounds to provide a predictive framework for its potential efficacy. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development. Additionally, this guide visualizes key signaling pathways and experimental workflows to elucidate the compound's mechanisms of action and guide future investigation.

Introduction

This compound is a naturally occurring triterpenoid (B12794562) saponin (B1150181) found in the seeds of Impatiens balsamina, a plant with a history of use in traditional medicine.[3][4] As a member of the hosenkoside family, its complex glycosidic structure is believed to be the basis for its diverse biological activities.[] This guide synthesizes the available information on this compound and related compounds to provide a technical resource for researchers exploring its therapeutic potential.

Potential Therapeutic Uses

Current research, although in some cases preliminary, suggests several promising therapeutic avenues for this compound.

Anti-inflammatory Effects

This compound has demonstrated significant potential as an anti-inflammatory agent.[] In vitro studies indicate that it can suppress the production of key pro-inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[] This suggests that this compound may interrupt the inflammatory cascade at a cellular level.

Antioxidant Properties

The triterpenoid structure of this compound, rich in hydroxyl groups, is thought to contribute to its potent antioxidant properties.[] It is hypothesized to act as a free radical scavenger, thereby reducing oxidative stress, which is a key pathological factor in numerous chronic diseases.[4][]

Cardioprotective Potential

Preliminary evidence suggests that this compound may offer cardiovascular benefits.[] It has been shown to play a role in regulating blood pressure by promoting the relaxation of blood vessels and enhancing endothelial function.[] Furthermore, there are indications that it may help in reducing the formation of arterial plaque, suggesting a potential role in the prevention of atherosclerosis.[]

Quantitative Data for this compound and Related Compounds

A significant challenge in the preclinical assessment of this compound is the current scarcity of publicly available, specific quantitative data (e.g., IC50 values). To provide a framework for comparison and to guide future experimental design, the following tables summarize quantitative data from studies on closely related hosenkosides and other relevant compounds.

Note: The data presented in these tables are for comparative purposes and may not be directly representative of this compound's specific activity. Further research is required to determine the precise quantitative pharmacology of this compound.

Table 1: Comparative Anti-inflammatory Activity

| Compound/Extract | Assay/Target | Cell Line | IC50 Value |

| Impatiens balsamina Ethanol (B145695) Extract | Protein Denaturation (BSA) | - | 210 µg/mL |

| Dexamethasone | NF-κB Inhibition | - | 2.93 nM |

| Celecoxib | COX-2 | - | 40 nM |

| Ibuprofen | COX-1 / COX-2 | - | 2.1 µM / 1.6 µM |

Table 2: Comparative Antioxidant Activity

| Compound | Assay | IC50 Value |

| Gallic Acid Hydrate | ABTS Radical Scavenging | 1.03 ± 0.25 µg/mL |

| (+)-Catechin Hydrate | ABTS Radical Scavenging | 3.12 ± 0.51 µg/mL |

| Quercetin | ABTS Radical Scavenging | 1.89 ± 0.33 µg/mL |

| Kaempferol | ABTS Radical Scavenging | 3.70 ± 0.15 µg/mL |

Table 3: Comparative Cytotoxicity in Cancer Cell Lines

| Compound/Extract | Cancer Cell Line | IC50 Value |

| Impatiens balsamina Ethanol Extract | HeLa | 33.7 µg/mL |

| Doxorubicin (Reference) | HCT-116 | 22.6 ± 3.9 µM |

| Doxorubicin (Reference) | MCF-7 | 19.7 ± 3.1 µM |

Signaling Pathways and Mechanism of Action

The therapeutic effects of this compound are believed to be mediated through the modulation of key intracellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central regulators of inflammation and cellular stress responses.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway, thereby reducing the expression of inflammatory mediators.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, leading to inflammation, proliferation, and apoptosis. It involves a series of protein kinases that activate each other through phosphorylation. This compound may exert its effects by modulating the activity of key kinases within this pathway.

Experimental Protocols

Detailed and reproducible methodologies are paramount for the rigorous scientific investigation of this compound. The following sections provide protocols for key experiments to evaluate its therapeutic potential.

General Experimental Workflow

A typical workflow for screening and characterizing the bioactivity of a compound like this compound involves a multi-stage process, from initial in vitro screening to more complex in vivo studies.

In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages

Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in LPS-stimulated murine macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent for Nitric Oxide (NO) assay

-

ELISA kits for TNF-α and IL-6

-

MTT or LDH assay kit for cytotoxicity

Protocol:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

-

Cytotoxicity Assay:

-

Seed cells in a 96-well plate.

-

After 24 hours, treat with various concentrations of this compound for 24 hours.

-

Determine the non-toxic concentrations using an MTT or LDH assay according to the manufacturer's protocol.

-

-

Anti-inflammatory Assay:

-

Seed RAW 264.7 cells in a 24-well plate.

-

Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

-

Nitric Oxide (NO) Measurement:

-

Collect the cell culture supernatant.

-

Measure the nitrite (B80452) concentration (a stable metabolite of NO) using the Griess reagent.

-

-

Cytokine Measurement (ELISA):

-

Quantify the levels of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits, following the manufacturer's instructions.

-

In Vitro Antioxidant Activity

5.3.1. DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Ascorbic acid (positive control)

Protocol:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of this compound and ascorbic acid in methanol.

-

Add the this compound or ascorbic acid solutions to the DPPH solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of scavenging activity and determine the IC50 value.

5.3.2. ABTS Radical Scavenging Assay

Objective: To further assess the free radical scavenging capacity of this compound.

Materials:

-

This compound

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

-

Potassium persulfate

-

Ethanol or PBS

-

Trolox (positive control)

Protocol:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS with potassium persulfate.

-

Dilute the ABTS•+ solution with ethanol or PBS to a specific absorbance.

-

Add various concentrations of this compound or Trolox to the ABTS•+ solution.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity and determine the IC50 value.

Western Blot Analysis for MAPK Pathway Activation

Objective: To investigate the effect of this compound on the phosphorylation of key proteins in the MAPK pathway.

Materials:

-

RAW 264.7 cells

-

This compound

-

LPS

-

Lysis buffer (e.g., RIPA buffer)

-

Primary antibodies (e.g., anti-phospho-p38, anti-total-p38)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Protocol:

-

Treat RAW 264.7 cells with this compound and/or LPS as described in the anti-inflammatory assay.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Incubate with HRP-conjugated secondary antibody.

-

Visualize the protein bands using an ECL detection system and quantify the band intensities.

Conclusion

This compound presents a promising natural product scaffold for the development of novel therapeutics, particularly in the areas of inflammatory diseases and conditions associated with oxidative stress and cardiovascular dysfunction. While direct quantitative data on its bioactivity remains limited, the available qualitative evidence and comparative analysis with structurally similar compounds strongly support its therapeutic potential. The detailed experimental protocols and elucidated signaling pathways provided in this guide offer a robust framework for future research to rigorously evaluate its efficacy, mechanism of action, and safety profile, ultimately paving the way for its potential clinical application.

References

Hosenkoside C: A Technical Overview of its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hosenkoside C, a baccharane glycoside isolated from the seeds of Impatiens balsamina, has emerged as a compound of interest for its potential therapeutic applications.[1][2] Possessing a triterpenoid (B12794562) saponin (B1150181) structure, this compound has demonstrated notable antioxidant and anti-inflammatory activities in preclinical studies.[1][3][] This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological effects, detailing its mechanisms of action, relevant experimental data, and methodologies for its investigation.

Core Pharmacological Activities

This compound's therapeutic potential stems primarily from its dual action as an antioxidant and an anti-inflammatory agent. Its chemical structure, characterized by a triterpenoid backbone and multiple hydroxyl groups, is believed to be central to these properties, enabling it to effectively scavenge free radicals and modulate key signaling pathways involved in inflammation.[3][]

Antioxidant Effects

The antioxidant capacity of this compound is attributed to its ability to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, a key contributor to cellular damage and the pathogenesis of numerous diseases.[][5] While specific quantitative data on the free radical scavenging activity of purified this compound is limited in publicly available literature, studies on extracts from Impatiens balsamina, a primary source of the compound, have shown significant antioxidant properties.[3][6] The proposed mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[6][7][8]

Anti-inflammatory Effects

This compound has been shown to exert significant anti-inflammatory effects by suppressing the production of key pro-inflammatory mediators. In in vitro models utilizing lipopolysaccharide (LPS)-stimulated macrophages, this compound has been observed to inhibit the release of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β).[1][] This inhibitory action is primarily mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical pathway in the inflammatory response.[9][10]

Quantitative Data Summary

While specific IC50 values for this compound are not widely reported in peer-reviewed literature, the following table summarizes the key findings regarding its anti-inflammatory activity based on available information.

| Parameter | Cell Line | Stimulant | Effect of this compound | Reference |

| Pro-inflammatory Cytokine Production (IL-6, IL-1β) | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Significant suppression | [1] |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Significant suppression | [1][] |

Signaling Pathways

The antioxidant and anti-inflammatory effects of this compound are orchestrated through the modulation of key intracellular signaling pathways.

Nrf2/HO-1 Signaling Pathway (Antioxidant Response)

This compound is hypothesized to activate the Nrf2/HO-1 pathway to exert its antioxidant effects. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Heme Oxygenase-1 (HO-1), leading to their transcription and the subsequent production of protective enzymes.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Benchchem [benchchem.com]

- 5. Ginsenosides for therapeutically targeting inflammation through modulation of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The Effects of Ginsenosides on the Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Formosanin C attenuates lipopolysaccharide-induced inflammation through nuclear factor-κB inhibition in macrophages -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]

Hosenkoside C: An In-Depth Technical Guide on its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hosenkoside C, a baccharane glycoside isolated from the seeds of Impatiens balsamina, has garnered interest for its potential therapeutic properties.[1][2] While comprehensive in vitro studies on this compound are still emerging, existing evidence, largely extrapolated from research on structurally similar saponins (B1172615) and extracts of its source plant, points towards significant anti-inflammatory and pro-apoptotic activities. This technical guide synthesizes the current understanding of this compound's in vitro mechanism of action, with a focus on its modulation of key cellular signaling pathways. Detailed experimental protocols for investigating these effects are provided, alongside a quantitative summary of available data to serve as a benchmark for future research.

Core Mechanism of Action: Anti-inflammatory and Pro-apoptotic Effects

The primary in vitro activities attributed to this compound revolve around its potential to mitigate inflammatory responses and induce programmed cell death (apoptosis) in pathological cell lines. These effects are likely mediated through the modulation of critical intracellular signaling cascades, principally the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Anti-inflammatory Mechanism

This compound is hypothesized to exert its anti-inflammatory effects by suppressing the production of pro-inflammatory mediators.[1][3][4] In vitro models of inflammation, often utilizing lipopolysaccharide (LPS)-stimulated macrophages, are standard for evaluating these effects. The proposed mechanism involves the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.

The canonical NF-κB pathway is a key target for anti-inflammatory agents. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6] this compound is thought to interfere with this cascade, potentially by inhibiting IKK activation or IκBα degradation, thereby preventing NF-κB nuclear translocation and the subsequent expression of inflammatory mediators.

Direct quantitative data for this compound is limited. The following table summarizes available data for related compounds and extracts to provide a comparative context.

| Compound/Extract | Assay | Cell Line/System | IC50 | Reference |

| Impatiens balsamina seed extract | Protein Denaturation | Bovine Serum Albumin | µg/mL range | [1] |

| Aspermeroterpenes D–H | Nitric Oxide Production | RAW 264.7 | 6.74–29.59 µM | [7] |

| Brasilianoids B–C | Nitric Oxide Production | RAW 264.7 | 33.76–37.69 µM | [7] |

| Compound 51 | NF-κB Reporter Activity | HEK293T | 172.2 ± 11.4 nM | [8] |

| NSC 676914 | NF-κB Reporter Activity | HEK293 | ~4 µM | [9] |

Note: IC50 values represent the concentration required to inhibit 50% of the measured activity.

This assay is a standard in vitro method to screen for anti-inflammatory activity by measuring the inhibition of NO production in LPS-stimulated macrophages.

-

Cell Culture : RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.[10]

-

Cell Seeding : Cells are seeded into 96-well plates at an appropriate density (e.g., 1.5 x 10^5 cells/well) and allowed to adhere overnight.

-

Treatment : The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-incubated for 1-2 hours.

-

Stimulation : Lipopolysaccharide (LPS) is added to the wells (final concentration, e.g., 1 µg/mL) to induce an inflammatory response, and the plates are incubated for a further 24 hours.

-

Nitrite (B80452) Quantification : The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent, and after a short incubation period, the absorbance is measured at 540 nm.[10]

-

Data Analysis : The percentage of NO inhibition is calculated by comparing the absorbance of the this compound-treated groups with the LPS-only control group. The IC50 value is determined from the dose-response curve.

Pro-apoptotic Mechanism

In the context of cancer research, the induction of apoptosis is a key therapeutic goal. This compound and related saponins are suggested to induce apoptosis in cancer cell lines. This effect is thought to be mediated by the modulation of the MAPK signaling pathway and the activation of the intrinsic apoptotic cascade.

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38 MAPK, are crucial in regulating cell proliferation, differentiation, and apoptosis. In many cancers, these pathways are dysregulated. Certain therapeutic agents can induce apoptosis by modulating MAPK signaling. For instance, activation of the JNK and p38 pathways, coupled with inhibition of the pro-survival ERK pathway, can lead to the activation of the intrinsic apoptotic pathway.[11][12] This involves changes in the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases (e.g., caspase-9 and caspase-3), which execute the apoptotic program.[11]

| Compound | Assay | Cell Line | Effect at 24h | Reference |

| Compound K | CCK-8 | SH-SY5Y | Significant cell death at 5 µM | [3] |

| Compound K | CCK-8 | SK-N-BE(2) | Significant cell death at 5 µM | [3] |

| Compound K | Annexin V/PI | SH-SY5Y | Dose-dependent increase in apoptosis (5-20 µM) | [3] |

| Compound K | Annexin V/PI | SK-N-BE(2) | Dose-dependent increase in apoptosis (5-20 µM) | [3] |

| S-AGE | Apoptosis Assay | HCT-116 | 40.5% early apoptotic cells at 0.2 mg/ml (48h) | [2] |

This method quantifies the extent of apoptosis induced by a compound by using Annexin V and Propidium Iodide (PI) staining.

-

Cell Culture and Treatment : Plate cancer cells (e.g., HCT-116, SH-SY5Y) and treat with various concentrations of this compound for 24 to 48 hours.[2][3]

-

Cell Harvesting : After incubation, harvest the cells (both adherent and floating) and wash with cold PBS.

-

Staining : Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15-30 minutes at room temperature.[3]

-

Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. Annexin V-FITC detects the externalization of phosphatidylserine (B164497) in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.

-

Data Interpretation : The results are typically displayed as a quadrant plot, distinguishing between:

-

Live cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

Experimental Methodologies: A Deeper Dive

To further elucidate the mechanism of action of this compound, a combination of in vitro assays is essential. Western blotting is a crucial technique for validating the proposed signaling pathway modulations.

Western Blot Analysis

Objective : To detect and quantify the expression levels of specific proteins involved in the NF-κB and MAPK signaling pathways, as well as key proteins in the apoptotic cascade.

Protocol Outline :

-

Protein Extraction : Lyse this compound-treated and control cells to extract total protein.

-

Protein Quantification : Determine the protein concentration of each sample using a BCA or Bradford assay.

-

SDS-PAGE : Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking : Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-p65, p65, phospho-p38, p38, cleaved caspase-3, Bcl-2, Bax, and a loading control like β-actin).[4][13][14]

-

Secondary Antibody Incubation : After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection : Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Densitometry Analysis : Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

The available evidence, primarily from related compounds, strongly suggests that this compound possesses anti-inflammatory and pro-apoptotic properties in vitro. Its mechanism of action is likely centered on the inhibition of the NF-κB pathway and the modulation of the MAPK signaling cascade. However, there is a clear need for further research focused specifically on purified this compound to definitively establish its molecular targets and therapeutic potential. Future studies should aim to:

-

Determine the IC50 values of this compound in a variety of cancer cell lines and inflammatory models.

-

Conduct detailed Western blot analyses to confirm its effects on the phosphorylation and expression of key proteins in the NF-κB and MAPK pathways.

-

Perform kinase assays to investigate if this compound directly inhibits IKK or other kinases in these pathways.

-

Utilize gene expression profiling to gain a broader understanding of the cellular processes modulated by this compound.

This technical guide provides a foundational framework for researchers to design and execute robust in vitro studies to fully elucidate the mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Ginsenoside Compound K Induces Ros-Mediated Apoptosis and Autophagic Inhibition in Human Neuroblastoma Cells In Vitro and In Vivo [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Inhibition of NF-kB activation and cytokines production in THP-1 monocytes by 2-styrylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aditum.org [aditum.org]

- 8. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Calycosin induces apoptosis via p38-MAPK pathway-mediated activation of the mitochondrial apoptotic pathway in human osteosarcoma 143B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Effect of flazin on the phosphorylation of p38 and ERK1/2 proteins of the MAPK pathway (A−C). (A) Western blot bands. (B, C) Quantification of p-p38/p38 and p-ERK/ERK. Data are presented as the mean ± SD (n = 3). *P < 0.05, **P < 0.01 vs control [cjnmcpu.com]

The Structure-Activity Relationship of Hosenkoside C: A Technical Guide for Drug Development Professionals

An In-depth Exploration of a Promising Baccharane Glycoside

Hosenkoside C, a triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Impatiens balsamina, has garnered significant interest within the scientific community for its potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's structure-activity relationship (SAR), drawing upon available data for its biological effects and those of structurally related compounds. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this natural product.

Biological Activities of this compound

This compound, a member of the baccharane glycoside family, has demonstrated a range of biological activities, primarily centered around its anti-inflammatory and antioxidant properties.[1] While specific quantitative data for this compound remains limited in publicly accessible literature, preliminary studies and comparisons with related compounds suggest its potential in several therapeutic areas.

Anti-inflammatory Activity

This compound has been shown to suppress the production of pro-inflammatory mediators.[] In experimental models, it has demonstrated the ability to reduce nitric oxide (NO) production, a key inflammatory molecule.[] This activity is a common feature among triterpenoid saponins (B1172615) and is often attributed to the modulation of inflammatory signaling pathways.

Antioxidant Activity

The triterpenoid structure of this compound, featuring multiple hydroxyl groups, contributes to its potent antioxidant properties.[] It is believed to act as a free radical scavenger, thereby mitigating oxidative stress, a key pathological factor in numerous chronic diseases.

Potential Antineoplastic and Cardioprotective Effects

While direct evidence is still emerging, studies on extracts of Impatiens balsamina containing this compound and on structurally similar saponins suggest potential antineoplastic and cardioprotective effects.[1][3] The cytotoxic effects against certain cancer cell lines and the potential to regulate cardiovascular functions warrant further investigation.[3][4]

Structure-Activity Relationship Insights

The biological activity of the Hosenkoside family of compounds is intrinsically linked to their chemical structure. These baccharane glycosides share a common aglycone core but differ in the type, number, and position of their sugar moieties.[5] Although a comprehensive quantitative SAR study directly comparing this compound with its analogs (Hosenkoside A, B, D, etc.) is not yet available in the literature, some general principles can be inferred from studies on other glycosides.

The nature and linkage of the sugar chains are known to significantly influence the pharmacokinetic and pharmacodynamic properties of saponins, including their solubility, bioavailability, and interaction with molecular targets. Variations in the glycosylation pattern can affect the compound's ability to traverse cell membranes and bind to specific receptors or enzymes, thereby altering its biological potency.

Table 1: Hypothetical Structure-Activity Relationship Trends for Baccharane Glycosides

| Structural Modification | Predicted Impact on Bioactivity | Rationale |

| Number of Sugar Units | Increased number may decrease cell permeability but could enhance receptor binding affinity. | Increased hydrophilicity can hinder passive diffusion across cell membranes, while specific sugar residues may be crucial for target recognition. |

| Type of Sugar Units | Different monosaccharides (e.g., glucose, rhamnose) can alter binding specificity and potency. | The stereochemistry and functional groups of the sugar units can influence the overall conformation and interaction with biological targets. |

| Position of Glycosylation | The attachment point of the sugar chains to the aglycone core can significantly impact activity. | Steric hindrance and the orientation of the sugar moieties can affect the accessibility of the active pharmacophore to its target site. |

| Modifications to the Aglycone Core | Hydroxylation, oxidation, or other functional group modifications on the triterpenoid skeleton can modulate activity. | These changes can alter the electronic and steric properties of the molecule, influencing its binding affinity and intrinsic efficacy. |

Note: This table is based on general principles of saponin SAR and is intended to be a predictive guide for future research on Hosenkosides, as direct comparative quantitative data is currently unavailable.

Experimental Protocols

To facilitate further research into the structure-activity relationship of this compound and its analogs, detailed protocols for key in vitro assays are provided below.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This assay is a standard method to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound and its analogs

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound or its analogs for 1 hour.

-

Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS) and a positive control group (LPS only) should be included.

-

Nitrite Measurement:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Solution A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Determine the IC50 value (the concentration of the compound that inhibits NO production by 50%).

-

Workflow for the in vitro nitric oxide (NO) assay.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

-

This compound and its analogs

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Ascorbic acid or Trolox (as a positive control)

-

Methanol

-

96-well microplate

Procedure:

-

Sample Preparation: Prepare various concentrations of this compound, its analogs, and the positive control in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis:

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC50 value.

-

Hypothesized Signaling Pathways

Based on studies of structurally related saponins, such as ginsenosides, the biological effects of this compound are likely mediated through the modulation of key inflammatory and cell survival signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. It is hypothesized that this compound may inhibit the activation of NF-κB, thereby preventing the transcription of pro-inflammatory genes, including those for cytokines and inducible nitric oxide synthase (iNOS).

Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is involved in a multitude of cellular processes, including inflammation and apoptosis. This compound may exert its effects by modulating the phosphorylation and activation of key kinases within these cascades.

Potential modulation of the MAPK signaling pathway by this compound.

Future Directions

The full therapeutic potential of this compound and its analogs remains to be elucidated. Future research should focus on:

-

Comparative SAR Studies: Conducting comprehensive studies to quantify and compare the anti-inflammatory, antioxidant, and cytotoxic activities of the entire Hosenkoside family to establish clear structure-activity relationships.

-

Mechanism of Action: Utilizing techniques such as Western blotting, RT-PCR, and kinase assays to definitively identify the molecular targets and signaling pathways directly modulated by this compound.

-

In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in animal models of inflammatory diseases, cancer, and cardiovascular disorders.

-

Synthesis of Analogs: Synthesizing novel analogs of this compound with modified glycosylation patterns and aglycone structures to optimize potency and selectivity.

References

An In-depth Technical Guide to Hosenkol C: The Baccharane-type Triterpenoid Aglycone of Hosenkoside C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hosenkol C is a baccharane-type triterpenoid (B12794562) that serves as the aglycone, or non-sugar component, of Hosenkoside C, a saponin (B1150181) isolated from the seeds of Impatiens balsamina. The structural elucidation of Hosenkol C has been pivotal in understanding the chemical properties and potential biological activities of its parent glycoside. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the experimental protocols utilized for the isolation and characterization of Hosenkol C. Furthermore, it delves into the known biological activities of related baccharane-type triterpenoids, offering insights into the potential therapeutic applications of this class of compounds. All quantitative data are presented in structured tables for clarity and comparative analysis, and key experimental workflows are visualized using diagrams.

Chemical Structure and Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Inferred Properties of Hosenkol C

| Property | This compound | Hosenkol C (Inferred/Calculated) | Reference |

| Molecular Formula | C48H82O20 | C30H50O5 | [] |

| Molecular Weight | 979.16 g/mol | Approximately 490.7 g/mol | [] |

| Appearance | White to off-white solid | Solid (inferred) | |

| Core Structure | Baccharane Glycoside | Baccharane Triterpenoid | [1] |

Experimental Protocols

Isolation of Hosenkol C via Acid Hydrolysis of this compound

The liberation of the aglycone Hosenkol C from its parent glycoside, this compound, is typically achieved through acid hydrolysis. This process cleaves the glycosidic bonds connecting the sugar moieties to the triterpenoid backbone.

Protocol: Acid Hydrolysis of Triterpenoid Glycosides

-

Dissolution: Dissolve a known quantity of the isolated this compound in a suitable solvent, such as methanol (B129727) or ethanol.

-

Acidification: Add a mineral acid, commonly 2M hydrochloric acid (HCl) or sulfuric acid (H2SO4), to the solution.

-

Heating: Heat the mixture under reflux for a period of 4 to 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Neutralization and Extraction: After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide (B78521) or sodium bicarbonate). Partition the mixture with an organic solvent immiscible with water, such as ethyl acetate (B1210297) or chloroform, to extract the less polar aglycone (Hosenkol C).

-

Purification: Wash the organic layer with water to remove any remaining salts and sugars. Dry the organic extract over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude Hosenkol C using column chromatography on silica (B1680970) gel with a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain the pure aglycone.

Caption: Workflow for the isolation of Hosenkol C via acid hydrolysis.

Structural Elucidation Methodology

The determination of the intricate structure of Hosenkol C relies on a combination of modern spectroscopic techniques.

Table 2: Spectroscopic Data for the Structural Elucidation of Hosenkol C

| Technique | Purpose | Key Findings for Baccharane-type Triterpenoids | Reference |

| 1D NMR | |||

| ¹H-NMR | Provides information on the proton environment, including chemical shifts, multiplicities, and coupling constants. | Reveals characteristic signals for multiple methyl groups, as well as olefinic and oxygen-bearing methine protons. | [1] |

| ¹³C-NMR | Determines the number of non-equivalent carbons and their chemical environments. | Confirms the presence of 30 carbon atoms, a hallmark of a triterpenoid skeleton. | [1] |

| DEPT | Distinguishes between CH, CH2, and CH3 groups. | Aids in the assignment of carbon signals in the ¹³C-NMR spectrum. | [1] |

| 2D NMR | |||

| COSY | Identifies proton-proton correlations within the same spin system. | Establishes the connectivity of protons in the spin systems of the triterpenoid backbone. | [2] |

| HSQC/HMQC | Correlates proton signals with their directly attached carbon signals. | Links the proton and carbon skeletons of the molecule. | [2] |

| HMBC | Shows correlations between protons and carbons that are two or three bonds away. | Provides crucial information for connecting different fragments of the molecule and establishing the overall carbon framework. | [2] |

| NOESY/ROESY | Identifies protons that are close in space, irrespective of their bonding. | Crucial for determining the relative stereochemistry of the molecule by observing Nuclear Overhauser Effect (NOE) correlations. | [1][2] |

| Mass Spectrometry | |||

| ESI-MS/HRMS | Determines the molecular weight and elemental composition of the molecule. | Provides the molecular formula of the parent glycoside and the aglycone. | |

| MS/MS | Fragments the molecule to provide information about its substructures. | A key diagnostic ion for Hosenkol C type aglycones is observed at an m/z of 381 in positive ion mode. | |

| Other Techniques | |||

| IR Spectroscopy | Identifies the presence of key functional groups. | Shows characteristic absorptions for hydroxyl (-OH) and aliphatic C-H groups. | |

| Circular Dichroism (CD) | Determines the absolute stereochemistry of chiral molecules. | The CD spectrum of Hosenkol C, when compared to known baccharane triterpenoids, confirms its absolute configuration. | [1] |

Biological Activities and Potential Signaling Pathways

While research specifically targeting the biological activities of Hosenkol C is limited, the broader class of triterpenoid aglycones, including those with a baccharane skeleton, has been the subject of numerous pharmacological studies. These compounds are known to exhibit a wide range of biological effects.

The parent compound, this compound, has demonstrated antioxidant and cardioprotective potential.[] It is suggested that these activities are attributable to its triterpenoid structure. Triterpenoids, in general, are known to possess anti-inflammatory, anticancer, and immunomodulatory properties.

Potential Signaling Pathways Modulated by Triterpenoids:

Many triterpenoids exert their biological effects by modulating key cellular signaling pathways. While the specific pathways affected by Hosenkol C have not been elucidated, based on the activities of similar compounds, potential targets include:

-

NF-κB Signaling Pathway: Triterpenoids are known to inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its modulation by triterpenoids has been implicated in their anticancer effects.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and is another potential target for the anti-inflammatory and anticancer activities of triterpenoids.

Caption: Potential signaling pathways modulated by baccharane-type triterpenoids.

Conclusion and Future Directions